molecular formula C15H17N3O3 B2446248 3,4-dimethoxy-N-[(6-methylpyrimidin-4-yl)methyl]benzamide CAS No. 2176201-72-0

3,4-dimethoxy-N-[(6-methylpyrimidin-4-yl)methyl]benzamide

Cat. No.: B2446248
CAS No.: 2176201-72-0
M. Wt: 287.319
InChI Key: HALLQWMIOFTZTO-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-[(6-methylpyrimidin-4-yl)methyl]benzamide is a chemical compound known for its diverse applications in scientific research. It is characterized by its benzamide structure, which includes methoxy groups and a pyrimidinylmethyl substituent. This compound is often used in various fields such as chemistry, biology, and medicine due to its unique properties.

Mechanism of Action

Biochemical Pathways

. Benzimidazole derivatives are often involved in a variety of biochemical pathways, but the exact pathways for this specific compound need further investigation.

Pharmacokinetics

. These properties are crucial in determining the bioavailability of the compound.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-[(6-methylpyrimidin-4-yl)methyl]benzamide typically involves the reaction of 3,4-dimethoxybenzoic acid with 6-methylpyrimidin-4-ylmethanol in the presence of a coupling agent. Commonly used coupling agents include DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride), which facilitates the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethoxy-N-[(6-methylpyrimidin-4-yl)methyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

3,4-dimethoxy-N-[(6-methylpyrimidin-4-yl)methyl]benzamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    3,4-dimethoxy-N-methylbenzamide: Similar structure but lacks the pyrimidinylmethyl substituent.

    3,4-dimethoxybenzamide: Lacks both the methyl and pyrimidinylmethyl substituents.

Properties

IUPAC Name

3,4-dimethoxy-N-[(6-methylpyrimidin-4-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-10-6-12(18-9-17-10)8-16-15(19)11-4-5-13(20-2)14(7-11)21-3/h4-7,9H,8H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HALLQWMIOFTZTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)CNC(=O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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